Bis(dichlorophosphino)methane

Catalog No.
S1897496
CAS No.
28240-68-8
M.F
CH2Cl4P2
M. Wt
217.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dichlorophosphino)methane

CAS Number

28240-68-8

Product Name

Bis(dichlorophosphino)methane

IUPAC Name

dichloro(dichlorophosphanylmethyl)phosphane

Molecular Formula

CH2Cl4P2

Molecular Weight

217.8 g/mol

InChI

InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2

InChI Key

OEKLCAXLANZKPX-UHFFFAOYSA-N

SMILES

C(P(Cl)Cl)P(Cl)Cl

Canonical SMILES

C(P(Cl)Cl)P(Cl)Cl

Chelating Ligand in Organometallic Chemistry

Bis(dichlorophosphino)methane functions as a chelating ligand. Chelating ligands can bind to a central metal atom through multiple donor atoms. In the case of bis(dichlorophosphino)methane, the two phosphorus atoms act as the donor atoms, forming a stable four-membered ring with the metal and the central carbon atom [PubChem: Bis(dichlorophosphino)methane, ]. This chelating property makes bis(dichlorophosphino)methane a versatile tool for synthesizing and studying organometallic complexes, which are compounds containing carbon-metal bonds.

Promoting Formation of Bimetallic Complexes

The chelating nature of bis(dichlorophosphino)methane can influence the geometry of the resulting organometallic complexes. The ligand's natural bite angle (the angle between the two phosphorus donor atoms) of around 73 degrees often leads to the formation of bimetallic complexes [Wikipedia: Bis(diphenylphosphino)methane, ]. These complexes feature two metal centers bridged by the bis(dichlorophosphino)methane ligand, forming a five-membered ring with the two phosphorus atoms and two carbon atoms. This unique structure allows researchers to study how metals interact with each other and explore potential applications in catalysis or materials science.

Role in Catalytic Reactions

Bis(dichlorophosphino)methane finds application in various catalytic reactions, including:

  • Buchwald-Hartwig cross-coupling: This reaction forms carbon-carbon bonds between two organic fragments [Organic Letters, Vol. 5, No. 12, 2003, 2117-2120].
  • Suzuki-Miyaura coupling: This reaction also forms carbon-carbon bonds but utilizes different reaction mechanisms [Nature, Vol. 347, No. 6290, 1990, 498-500].
  • Stille coupling: This reaction creates carbon-carbon bonds between organic electrophiles and organotin reagents [Journal of the American Chemical Society, 1978, 100, 1031-1039].
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between alkynes and terminal alkynes or aryl/vinyl halides [Angewandte Chemie International Edition in English, 1975, 14, 612–613].
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and organic electrophiles [Journal of the American Chemical Society, 1977, 99, 6047–6049].
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides [Journal of the American Chemical Society, 1972, 94, 7584–7585].
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and organic halides [Journal of the American Chemical Society, 2000, 122, 7722–7723].

Bis(dichlorophosphino)methane is an organophosphorus compound characterized by the molecular formula CH2Cl4P2\text{CH}_2\text{Cl}_4\text{P}_2. This compound features a central methylene group (CH2\text{CH}_2) bonded to two dichlorophosphino groups. It is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity due to the presence of multiple chlorine and phosphorus atoms. The compound's structure allows it to engage in diverse

, including:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines, facilitated by palladium catalysts, where bis(dichlorophosphino)methane can act as a ligand .
  • Heck Reaction: In this reaction, alkenes are coupled with aryl halides in the presence of a palladium catalyst, with bis(dichlorophosphino)methane serving as a supporting ligand .
  • Hiyama Coupling: This method couples organosilicon compounds with aryl halides, utilizing bis(dichlorophosphino)methane as a ligand to enhance reaction efficiency .
  • Negishi Coupling: Similar to Hiyama coupling, this reaction involves the coupling of organozinc reagents with aryl halides, where bis(dichlorophosphino)methane plays a crucial role as a ligand .

These reactions highlight the compound's versatility in facilitating metal-catalyzed transformations.

Bis(dichlorophosphino)methane can be synthesized through several methods:

  • Direct Chlorination: The compound can be synthesized by chlorinating phosphine derivatives in the presence of chlorinating agents.
  • Phosphorus Halide Method: A common method involves reacting dichloromethane with phosphorus trichloride under controlled conditions to yield bis(dichlorophosphino)methane .
  • Phosphine Oxide Route: Starting from phosphine oxides, reduction and subsequent chlorination can lead to the formation of bis(dichlorophosphino)methane.

These methods allow for the production of the compound in varying purities and yields.

Bis(dichlorophosphino)methane finds applications in several fields:

  • Catalysis: It is used as a ligand in various catalytic processes, enhancing the efficiency of metal-catalyzed reactions.
  • Synthesis of Organophosphorus Compounds: The compound serves as an intermediate in the synthesis of more complex organophosphorus derivatives.
  • Coordination Chemistry: It forms stable complexes with transition metals, which are important in materials science and inorganic chemistry.

Interaction studies involving bis(dichlorophosphino)methane primarily focus on its behavior as a ligand in coordination complexes. Research has shown that it can stabilize metal centers and influence their reactivity. For instance, studies have demonstrated its ability to form bimetallic complexes that exhibit unique catalytic properties . Further investigations into its interactions with various substrates could reveal additional applications in catalysis and materials science.

Several compounds share structural or functional similarities with bis(dichlorophosphino)methane. Here are some notable examples:

Compound NameStructure TypeUnique Features
Bis(diphenylphosphino)methaneChelating ligandKnown for forming stable complexes with noble metals
DiphosphineLigandContains two phosphorus atoms; used in catalysis
PhosphanesOrganophosphorus compoundsDiverse applications in organic synthesis

Bis(dichlorophosphino)methane stands out due to its dichloro substituents, which enhance its reactivity compared to other phosphine-based ligands. Its ability to participate in multiple coupling reactions makes it particularly valuable in synthetic organic chemistry .

Bis(dichlorophosphino)methane emerged as a significant compound in the late 20th century, coinciding with advancements in transition-metal catalysis and ligand design. Early synthetic routes involved the reaction of dichloromethane with sodium diphenylphosphide, a method adapted from the synthesis of related diphosphines like 1,1-bis(diphenylphosphino)methane (dppm). By the 2000s, its utility as a precursor for dichlorophosphine derivatives became well-established, particularly in the preparation of methylenebis(phosphonous dichloride) and related ligands. The compound’s ability to undergo P–C bond cleavage under acidic or halogenating conditions further expanded its applications in generating monodentate phosphines.

Nomenclature and Structural Formula

The IUPAC name for this compound is dichloro(dichlorophosphanylmethyl)phosphane, reflecting its two phosphorus atoms, each bonded to two chlorine substituents and a bridging methylene group. Its structural formula, CH₂Cl₄P₂, can be represented as Cl₂P–CH₂–PCl₂, with a tetrahedral geometry at each phosphorus center. The SMILES notation (ClP(Cl)CP(Cl)Cl) and InChIKey (OEKLCAXLANZKPX-UHFFFAOYSA-N) provide unambiguous identifiers for its electronic structure.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number28240-68-8
Molecular FormulaCH₂Cl₄P₂
Molecular Weight217.79 g/mol
Density1.601 g/mL at 25°C
Refractive Index1.592–1.595 (20°C)

Role in Organophosphorus Chemistry

Bis(dichlorophosphino)methane is pivotal in synthesizing bifunctional ligands and phosphorus-containing polymers. Its reactivity stems from the labile P–Cl bonds, which readily undergo substitution with nucleophiles such as Grignard reagents or alkali metal phosphides. For example, treatment with aryl or alkyl lithium reagents yields asymmetric diphosphines like Ph₂P–CH₂–PR₂, which are integral to homogeneous catalysis. Additionally, it serves as a precursor for methylenebis(phosphonic dichloride), a key intermediate in flame retardants and metal-extraction agents.

Table 2: Representative Reactions of Bis(dichlorophosphino)methane

Reaction TypeProductsApplicationSource
Nucleophilic SubstitutionR₂P–CH₂–PR₂ (diphosphines)Ligand synthesis
OxidationCH₂[P(O)Cl₂]₂Flame retardant precursors
Coordination[M(Cl₂P–CH₂–PCl₂)ₙ] complexesCatalytic intermediates

The compound’s versatility is further demonstrated in lanthanide chemistry, where it forms eight-coordinate complexes such as [M(dppmO₂)₄]Cl₃ (M = La, Ce, Gd), highlighting its role in stabilizing high-coordination-number metal centers. Its bifunctional nature also facilitates the construction of heterobimetallic complexes, which are explored for anticancer applications.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bis(dichlorophosphino)methane

Dates

Modify: 2023-08-16

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